molecular formula C11H13BFNO4 B1387947 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid CAS No. 874219-29-1

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Cat. No. B1387947
M. Wt: 253.04 g/mol
InChI Key: DLQOQRNXQBBPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, also known as FMOC-PBA, is an organic molecule used in organic synthesis and is a building block for many compounds. It has been used in a variety of applications, including drug discovery, materials science, and biochemistry. FMOC-PBA is a boronate ester and a derivative of phenylboronic acid, and is used as a protecting group in peptide synthesis. It is used to protect the amino acid from oxidation and hydrolysis during the synthesis process.

Scientific Research Applications

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has been used in a variety of scientific research applications. It has been used as a protecting group in peptide synthesis, as a reagent in the synthesis of organic compounds, and as a precursor for other boronate esters. It has also been used in the synthesis of small molecules and in the study of the structure and reactivity of boronates. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has been used in drug discovery, as it can be used to protect peptides from oxidation and hydrolysis during synthesis. Additionally, it has been used in materials science, as it can be used to produce a range of polymers and nanomaterials.

Mechanism Of Action

The mechanism of action of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is based on its ability to form a stable boronate ester with a fluoroalkyl halide. The reaction of a boronate ester with a fluoroalkyl halide produces the desired product in high yields with minimal side reactions. The boronate ester is then used as a protecting group in peptide synthesis, preventing oxidation and hydrolysis of the peptide during the synthesis process.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid are not well understood. However, it has been found to be non-toxic in animal models and has been used in drug discovery and materials science. It has also been used in the synthesis of small molecules, and has been found to be stable in aqueous solution.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in lab experiments include its high yield and low cost. Additionally, it is non-toxic and stable in aqueous solution, making it suitable for use in a variety of experiments. The main limitation of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is that it is not suitable for use in reactions that require a high temperature or pressure, as it is not stable under these conditions.

Future Directions

For the use of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid include its use in drug discovery, materials science, and biochemistry. Additionally, it could be used in the synthesis of small molecules, as well as in the study of the structure and reactivity of boronates. It could also be used in the production of polymers and nanomaterials. Additionally, further research could be done to understand the biochemical and physiological effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid.

properties

IUPAC Name

[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQOQRNXQBBPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660214
Record name [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

CAS RN

874219-29-1
Record name B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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